molecular formula C23H24N2OS B2999117 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether CAS No. 343373-58-0

2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether

Cat. No. B2999117
CAS RN: 343373-58-0
M. Wt: 376.52
InChI Key: JMZCQZVDAGURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not documented in the sources I found .

Scientific Research Applications

Optoelectronic Materials

The compound 2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether, as a derivative of quinazoline, contributes significantly to the field of optoelectronic materials. Quinazolines and pyrimidines, including derivatives similar to the mentioned compound, are pivotal in synthesizing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds have been incorporated into π-extended conjugated systems, enhancing the creation of novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have shown exceptional electroluminescent properties, making them crucial for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, these derivatives play a role in developing nonlinear optical materials and colorimetric pH sensors. The integration of quinazoline and pyrimidine fragments into such systems indicates their substantial value in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Contaminant Analysis

Although the specific compound was not directly linked to environmental studies in the papers reviewed, quinazoline derivatives, similar to this compound, are significant in environmental chemistry and toxicology. For instance, the analysis of parabens (which share some structural similarities with quinazoline derivatives) in aquatic environments reflects the broader importance of understanding such compounds' fate and behavior. Parabens, like some quinazoline derivatives, have been studied for their occurrence, fate, and potential endocrine-disrupting effects in water systems. This highlights the environmental relevance of studying quinazoline derivatives to understand their environmental impact, degradation, and potential effects on human health and ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

The mechanism of action of this compound is not documented in the sources I found .

properties

IUPAC Name

4-(4-methylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-16-7-11-18(12-8-16)15-27-23-24-21-6-4-3-5-20(21)22(25-23)26-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZCQZVDAGURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.